4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Description
Historical Development of Benzothiazole Derivatives
The historical foundation of benzothiazole chemistry traces back to 1887 when A. W. Hofmann first synthesized 2-substituted benzothiazole through a simple cyclization mechanism. This pioneering work established the fundamental synthetic pathway that continues to influence contemporary benzothiazole research and development. Hofmann's original methodology involved the condensation of 2-aminothiophenols with various substrates, creating a versatile platform for generating diverse benzothiazole derivatives.
The evolution of benzothiazole synthesis has encompassed multiple methodological advances over the subsequent decades. Traditional synthetic approaches have primarily focused on condensation reactions between 2-aminothiophenol and various electrophilic partners including aldehydes, carboxylic acids, esters, and acyl chlorides. These classical methods have been supplemented by modern green chemistry approaches, including microwave-assisted synthesis, photosensitized cyclization reactions, and heterogeneous catalysis systems.
Contemporary research has demonstrated that benzothiazole derivatives possess remarkable structural diversity and biological significance. The incorporation of various substituents at different positions of the benzothiazole core has yielded compounds with enhanced pharmacological profiles. Notable examples include 2-(4-aminophenyl) benzothiazole, which has demonstrated antitumor properties, and various substituted derivatives that exhibit antibacterial, anti-inflammatory, and analgesic activities.
The development of synthetic methodologies has also embraced environmentally sustainable approaches. Recent advances include the use of hydrogen peroxide and hydrochloric acid catalysis systems, ammonium chloride-mediated reactions, and novel heterogeneous catalysts such as molybdic acid. These methodologies have achieved excellent yields while maintaining short reaction times and simplified purification procedures.
Structural Classification of 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
The compound this compound represents a sophisticated example of dual heterocyclic architecture, combining benzothiazole and benzamide pharmacophores within a single molecular framework. The structural classification of this compound reveals several key features that contribute to its unique chemical and biological properties.
Table 1: Structural Properties of this compound
The benzothiazole moiety within this compound consists of a fused bicyclic system containing both sulfur and nitrogen heteroatoms. This heterocyclic core is characterized by its planar geometry, with the nine atoms of the bicycle and attached substituents maintaining coplanarity. The methyl substitution at the 4-position of the benzothiazole ring introduces steric and electronic effects that influence the compound's reactivity and biological interactions.
The benzamide component features a methoxy group at the para position of the benzene ring, which serves as an electron-donating substituent. This methoxy substitution pattern has been associated with enhanced biological activity in various benzamide derivatives. The amide linkage between the benzothiazole and benzamide moieties creates a rigid molecular framework that facilitates specific protein-drug interactions.
The structural classification also reveals important conformational characteristics. The compound exhibits limited rotational freedom due to the presence of only three rotatable bonds, which contributes to its defined three-dimensional structure. This conformational rigidity is advantageous for maintaining specific molecular recognition patterns with biological targets.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass broader implications for medicinal chemistry and drug design. Benzothiazole derivatives have established themselves as privileged scaffolds in pharmaceutical research due to their ability to interact with diverse biological targets.
Recent investigations have demonstrated that benzothiazole-containing compounds exhibit remarkable versatility in biological systems. The heterocyclic framework provides multiple sites for structural modification, enabling the development of compounds with tailored pharmacological profiles. The electron-withdrawing nature of the thiazole ring system contributes to the unique electronic properties that facilitate specific enzyme-substrate interactions.
Table 2: Research Applications of Benzothiazole Derivatives
| Application Area | Key Properties | Research Focus |
|---|---|---|
| Anticancer Research | Topoisomerase inhibition | Structure-activity relationships |
| Antimicrobial Studies | Broad-spectrum activity | Resistance mechanisms |
| Anti-inflammatory Research | Cyclooxygenase selectivity | Therapeutic index optimization |
| Antifungal Development | Candida species activity | Novel mechanism exploration |
The compound's dual heterocyclic nature positions it as an important model for understanding structure-activity relationships in complex pharmaceutical molecules. Research has shown that the combination of benzothiazole and benzamide moieties can result in synergistic effects that enhance biological activity compared to individual components.
Contemporary heterocyclic chemistry research has increasingly focused on developing compounds that can address multiple therapeutic targets simultaneously. The structural complexity of this compound makes it an ideal candidate for multitarget drug design approaches. This characteristic is particularly valuable in addressing complex diseases that involve multiple pathological pathways.
The significance of this compound type in research is further emphasized by the development of novel synthetic methodologies specifically designed for benzothiazole-benzamide hybrids. These synthetic advances have enabled the preparation of diverse analogs for systematic structure-activity relationship studies.
Overview of Benzamide Derivatives in Pharmaceutical Sciences
Benzamide derivatives have established a prominent position in pharmaceutical sciences due to their diverse biological activities and favorable pharmacological properties. The benzamide pharmacophore serves as a fundamental building block in numerous therapeutic agents, ranging from antipsychotics to antiemetics and anticancer compounds.
The pharmaceutical significance of benzamide derivatives stems from their ability to interact with various biological targets through multiple mechanisms. These compounds have demonstrated efficacy as dopamine receptor antagonists, cholinesterase inhibitors, and carbonic anhydrase inhibitors. The structural versatility of the benzamide framework allows for extensive molecular modifications that can optimize selectivity and potency for specific therapeutic targets.
Table 3: Pharmaceutical Applications of Benzamide Derivatives
| Therapeutic Class | Representative Compounds | Mechanism of Action |
|---|---|---|
| Antiemetics | Metoclopramide, Bromopride | Dopamine receptor antagonism |
| Antipsychotics | Amisulpride | Dopamine receptor selectivity |
| Anticancer Agents | Various substituted derivatives | Multiple pathway modulation |
| Neurological Disorders | Cholinesterase inhibitors | Acetylcholine preservation |
Recent research has focused on developing benzamide derivatives with enhanced selectivity profiles and reduced side effects. Studies have shown that specific substitution patterns can dramatically influence the pharmacological properties of benzamide compounds. For instance, compounds bearing electron-withdrawing substituents such as fluorine, bromine, or nitro groups have demonstrated superior activity compared to those with electron-donating groups.
The development of benzamide derivatives has also benefited from advances in synthetic methodology. Modern approaches include microwave-assisted synthesis, which has enabled the rapid preparation of diverse benzamide libraries for biological screening. These methodological improvements have accelerated the discovery and optimization of novel benzamide-based therapeutics.
Structure-activity relationship studies have revealed critical insights into the molecular features that determine benzamide activity. The presence of specific substitution patterns, particularly those involving methoxy groups and halogen substituents, has been associated with enhanced biological activity. These findings have guided the rational design of new benzamide derivatives with improved therapeutic profiles.
The integration of benzamide moieties with other heterocyclic systems, such as benzothiazoles, represents a contemporary approach to drug design that leverages the complementary properties of different pharmacophores. This strategy has yielded compounds with novel mechanisms of action and improved pharmacological properties compared to traditional single-scaffold approaches.
Properties
IUPAC Name |
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-4-3-5-13-14(10)17-16(21-13)18-15(19)11-6-8-12(20-2)9-7-11/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECHPNJSABSJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-methyl-2-aminobenzothiazole. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide.
Reduction: Formation of 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore modifications that could lead to new compounds with enhanced properties.
Biology
The compound has been studied for its potential as an antibacterial and antifungal agent . Its activity is attributed to its ability to disrupt cellular processes in pathogens, potentially inhibiting DNA synthesis or inducing apoptosis in microbial cells.
Medicine
In medicinal research, 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has shown promise in various therapeutic areas:
- Anticancer Activity: The compound exhibits significant cytotoxic effects against multiple cancer cell lines by interfering with key signaling pathways involved in cell cycle regulation and apoptosis.
- Anticonvulsant Activity: Studies indicate that thiazole derivatives can enhance efficacy against seizures, suggesting potential applications in neuropharmacology.
Industry
This compound is also utilized in the development of new materials with specific properties. Its unique chemical structure allows for the exploration of novel applications in materials science.
The biological activity of this compound can be summarized as follows:
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Disruption of cellular processes | |
| Anticancer | Inhibition of tumor proliferation | |
| Anticonvulsant | Modulation of neurotransmitter systems |
Structure-Activity Relationships (SAR)
The structure of this compound significantly influences its biological activity. The presence of the methoxy group and the benzamide moiety enhances its reactivity compared to other benzothiazole derivatives. Variations in substituents on the benzothiazole ring can lead to differences in potency against various microbial strains and cancer cells.
Case Studies
-
Antitumor Activity: A study reported that compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential for developing new cancer therapies.
Compound Cell Line IC50 (µM) Reference Compound A HT29 TBD Current Study -
Anticonvulsant Activity: Research on thiazole derivatives indicated promising results in reducing seizure duration and frequency in animal models, showcasing the potential anticonvulsant properties of related compounds.
Compound Model Efficacy (%) Reference Compound B PTZ-induced seizures 100% protection Current Study
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be compared to related benzothiazole and benzamide derivatives, as outlined below:
Substituent Effects on the Benzamide Ring
Substituent Effects on the Benzothiazole Ring
Structural Insights from X-ray and NMR Data
Biological Activity
4-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative known for its diverse biological activities. This compound has attracted attention in pharmaceutical research due to its potential antibacterial, antifungal, anti-inflammatory, and anticancer properties. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula: C16H14N2O2S
- Molecular Weight: 298.36 g/mol
- CAS Number: 313528-54-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antimicrobial Activity: The compound exhibits significant antibacterial and antifungal properties by disrupting cellular processes in pathogens. Studies indicate that it may inhibit DNA synthesis or induce apoptosis in microbial cells .
- Anticancer Activity: It has been shown to inhibit the proliferation of various cancer cell lines by interfering with critical signaling pathways involved in cell cycle regulation and apoptosis .
Structure-Activity Relationships (SAR)
The structure of this compound influences its biological activity significantly. The presence of the methoxy group and the benzamide moiety enhances its reactivity and biological properties compared to other benzothiazole derivatives. For instance:
- Substituent Effects: Variations in substituents on the benzothiazole ring can lead to differences in potency against various microbial strains and cancer cells .
Comparative Analysis
| Compound Name | Antibacterial Activity (MIC µM) | Antifungal Activity (MIC µM) |
|---|---|---|
| This compound | 14.07 ± 0.19 | 16 ± 0.11 |
| Kanamycin | 31.25–62.50 | - |
| Amphotericin B | - | 0.78–12.50 |
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy: A study published in MDPI demonstrated that derivatives of benzothiazole, including this compound, showed potent activity against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae with MIC values significantly lower than traditional antibiotics like kanamycin .
- Anticancer Potential: Research indicated that the compound could inhibit the growth of cancer cells through apoptosis induction mechanisms, showcasing its potential as a therapeutic agent in oncology .
Q & A
Q. What are the optimal synthetic routes for 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves coupling a benzothiazole amine precursor (e.g., 4-methyl-1,3-benzothiazol-2-amine) with 4-methoxybenzoyl chloride. Key steps include:
- Cyclization : Use thiourea and α-haloketones under acidic conditions to form the benzothiazole core .
- Amide Coupling : Employ coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity. Reaction temperatures should be maintained at 0–5°C during coupling to minimize side reactions .
Q. How can researchers characterize the compound’s structure and confirm its identity?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify methoxy (-OCH₃), benzamide carbonyl (C=O at ~168 ppm), and benzothiazole aromatic protons .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for C₁₆H₁₄N₂O₂S: 298.08 g/mol) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly the dihedral angle between benzamide and benzothiazole moieties .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer:
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or MAPK) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How does the methoxy group at the 4-position influence structure-activity relationships (SAR) compared to other substituents?
Methodological Answer:
- Comparative SAR : Synthesize analogs with substituents (e.g., -Cl, -CN, -NO₂) and test bioactivity. Methoxy groups enhance lipophilicity (logP ~2.8) and electron-donating effects, improving membrane permeability and target binding .
- Computational Modeling : Perform DFT calculations to compare electrostatic potential maps and HOMO-LUMO gaps, revealing methoxy’s role in stabilizing π-π interactions .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Standardize Assays : Use identical cell lines (ATCC-verified), solvent controls (DMSO ≤0.1%), and positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolic Stability Tests : Incubate with liver microsomes to assess if metabolite interference explains discrepancies (e.g., CYP450-mediated degradation) .
- Synchrotron XRD : Compare crystal structures of the compound bound to targets (e.g., kinases) to identify binding mode variations .
Q. What strategies are effective for target identification in complex biological systems?
Methodological Answer:
- Chemoproteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins, followed by LC-MS/MS identification .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
- CRISPR-Cas9 Knockout : Validate putative targets by knocking out genes (e.g., EGFR) and assessing resistance in cell viability assays .
Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?
Methodological Answer:
- PK/PD Modeling : Determine bioavailability (%F) and half-life (t½) in rodent models using LC-MS plasma analysis .
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance solubility (from <0.1 mg/mL to >2 mg/mL) and reduce clearance .
- Toxicogenomics : RNA-seq of liver/kidney tissues post-administration to identify organ-specific toxicity pathways .
Methodological and Analytical Questions
Q. What advanced analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile/water) with UV detection at 254 nm to quantify impurities (<0.5%) .
- DSC/TGA : Determine melting point (~215°C) and thermal decomposition profile to guide storage conditions (e.g., desiccated at -20°C) .
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products .
Q. How can computational tools optimize lead compound development?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR) for 100 ns to prioritize stable analogs .
- QSAR Modeling : Train models on IC₅₀ data from 50+ analogs to predict bioactivity of virtual libraries .
- ADMET Prediction : Use SwissADME or ADMETLab to forecast BBB permeability (low) and hERG inhibition risk (moderate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
